molecular formula C9H7BrN2O B172280 5-Amino-3-(2-bromophenyl)isoxazole CAS No. 119162-51-5

5-Amino-3-(2-bromophenyl)isoxazole

Cat. No.: B172280
CAS No.: 119162-51-5
M. Wt: 239.07 g/mol
InChI Key: IWZPUSFAARHNRW-UHFFFAOYSA-N
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Description

5-Amino-3-(2-bromophenyl)isoxazole is a heterocyclic compound with the molecular formula C9H7BrN2O It is a derivative of isoxazole, a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(2-bromophenyl)isoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromobenzonitrile with hydroxylamine to form the corresponding oxime, followed by cyclization to yield the isoxazole ring. This reaction can be catalyzed by various agents, including metal catalysts like copper or ruthenium, although metal-free methods are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is critical to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(2-bromophenyl)isoxazole can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative.

    Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as alkyl or aryl lithium reagents are commonly employed.

Major Products Formed

    Oxidation: Nitro derivatives of the isoxazole ring.

    Reduction: Phenyl derivatives without the bromine atom.

    Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Amino-3-(2-bromophenyl)isoxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-3-(2-bromophenyl)isoxazole involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Bromophenyl)isoxazole: Lacks the amino group, which can significantly alter its chemical reactivity and biological activity.

    5-Amino-3-phenylisoxazole: Lacks the bromine atom, which affects its ability to undergo certain substitution reactions.

Uniqueness

5-Amino-3-(2-bromophenyl)isoxazole is unique due to the presence of both the amino and bromine functional groups, which provide a versatile platform for further chemical modifications. This dual functionality allows for a wide range of reactions and applications, making it a valuable compound in various fields of research .

Properties

IUPAC Name

3-(2-bromophenyl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c10-7-4-2-1-3-6(7)8-5-9(11)13-12-8/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWZPUSFAARHNRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=C2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119162-51-5
Record name 3-(2-bromophenyl)-1,2-oxazol-5-amine
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